molecular formula C28H27N5O3 B10879359 N-[(4-methylphenyl)carbonyl]glycyl-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]glycinamide

N-[(4-methylphenyl)carbonyl]glycyl-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]glycinamide

Cat. No.: B10879359
M. Wt: 481.5 g/mol
InChI Key: RXSIHKNANYVEQJ-UHFFFAOYSA-N
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Description

N~1~-[2-({2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}AMINO)-2-OXOETHYL]-4-METHYLBENZAMIDE is a complex organic compound that features a quinoxaline moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-({2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}AMINO)-2-OXOETHYL]-4-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline core. The quinoxaline moiety can be synthesized through various methods, including the condensation of o-phenylenediamine with α-diketones

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-({2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}AMINO)-2-OXOETHYL]-4-METHYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxalines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

Major products formed from these reactions include quinoxaline derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

N~1~-[2-({2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}AMINO)-2-OXOETHYL]-4-METHYLBENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-[2-({2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}AMINO)-2-OXOETHYL]-4-METHYLBENZAMIDE involves its interaction with molecular targets and pathways. The quinoxaline moiety can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives such as:

  • 2,3-Diphenylquinoxaline
  • 6,7-Dimethylquinoxaline
  • 2-Methylquinoxaline

Uniqueness

N~1~-[2-({2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}AMINO)-2-OXOETHYL]-4-METHYLBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, anilino, and oxoethyl groups enhances its potential for diverse applications compared to other quinoxaline derivatives .

Properties

Molecular Formula

C28H27N5O3

Molecular Weight

481.5 g/mol

IUPAC Name

N-[2-[[2-(2-ethyl-5-quinoxalin-2-ylanilino)-2-oxoethyl]amino]-2-oxoethyl]-4-methylbenzamide

InChI

InChI=1S/C28H27N5O3/c1-3-19-12-13-21(25-15-29-22-6-4-5-7-23(22)32-25)14-24(19)33-27(35)17-30-26(34)16-31-28(36)20-10-8-18(2)9-11-20/h4-15H,3,16-17H2,1-2H3,(H,30,34)(H,31,36)(H,33,35)

InChI Key

RXSIHKNANYVEQJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)CNC(=O)CNC(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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